2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone
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Overview
Description
2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone: is a chemical compound characterized by its unique spirocyclic structure. This compound features a chloroacetyl group attached to a spirocyclic oxaspiro[2.5]octane ring system. The presence of the spirocyclic ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring can be synthesized through a cyclization reaction involving a suitable precursor. For example, a diol or a hydroxy ketone can undergo cyclization in the presence of an acid catalyst to form the oxaspiro[2.5]octane ring.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the spirocyclic compound with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Scientific Research Applications
2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-oxaspiro[3.4]octan-2-yl)ethanone: Similar spirocyclic structure with a different ring size.
2-Chloro-1-(6-oxaspiro[4.5]octan-2-yl)ethanone: Another spirocyclic compound with a larger ring system.
Uniqueness
2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone is unique due to its specific ring size and the presence of the chloroacetyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO2/c10-6-8(11)7-5-9(7)1-3-12-4-2-9/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJIBLDFFOIAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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